molecular formula C20H16O5 B13926819 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-phenoxy-, methyl ester

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-phenoxy-, methyl ester

Cat. No.: B13926819
M. Wt: 336.3 g/mol
InChI Key: NKHVXXICKRFZGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound 2-naphthalenecarboxylic acid, 4-(acetyloxy)-8-phenoxy-, methyl ester (CAS: 144003-45-2) is a naphthalene derivative with the molecular formula C₂₁H₁₈O₅ and a molar mass of 350.36 g/mol . Its structure features a naphthalene backbone substituted at the 4-position with an acetyloxy group (-OAc), an 8-position phenoxy group (-OPh), and a methyl ester (-COOCH₃) at the carboxylic acid position. These substituents confer distinct steric and electronic properties, influencing its reactivity, solubility, and applications in synthetic chemistry, pharmacology, and materials science.

Properties

Molecular Formula

C20H16O5

Molecular Weight

336.3 g/mol

IUPAC Name

methyl 4-acetyloxy-8-phenoxynaphthalene-2-carboxylate

InChI

InChI=1S/C20H16O5/c1-13(21)24-19-12-14(20(22)23-2)11-17-16(19)9-6-10-18(17)25-15-7-4-3-5-8-15/h3-12H,1-2H3

InChI Key

NKHVXXICKRFZGA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=CC2=C1C=CC=C2OC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a sequence of:

  • Selective hydroxylation or acylation at the 4-position to introduce the acetyloxy group,
  • Introduction of the phenoxy substituent at the 8-position via nucleophilic aromatic substitution or etherification,
  • Carboxylation at the 2-position to install the carboxylic acid group,
  • Methyl ester formation by esterification of the carboxylic acid.

This approach leverages the reactivity of hydroxyl and halogen substituents on the naphthalene ring to achieve regioselective substitution.

Preparation of Hydroxy Aromatic Carboxylic Acid Precursors

A key precursor is often a hydroxy-substituted naphthalenecarboxylic acid, which can be prepared by catalytic carbonylation of hydroxy aromatic halides. According to European Patent Application EP0049616A1, hydroxy aromatic carboxylic acids and their esters are prepared by carbonylating hydroxy aromatic halides (e.g., 6-bromo-2-naphthol) in the presence of a reactive alcohol solvent and a Group VIII metal catalyst such as palladium complexes with phosphine ligands. This method provides high regioselectivity and yield for hydroxy naphthoic acids, which are crucial intermediates for further functionalization.

Introduction of the Acetyloxy Group (4-Acetyloxy Substitution)

The 4-(acetyloxy) group is introduced by acetylation of the corresponding hydroxy group at the 4-position. This is typically done by reacting the hydroxy naphthalene derivative with acetic anhydride or acetyl chloride in the presence of a base or acid catalyst. This step selectively converts the hydroxyl group into an acetate ester (acetyloxy), protecting the hydroxyl functionality and modifying the compound’s reactivity and solubility.

Introduction of the Phenoxy Group (8-Phenoxy Substitution)

The phenoxy substituent at the 8-position is introduced by nucleophilic aromatic substitution or Williamson ether synthesis. This involves reacting a suitable halogenated naphthalene intermediate (e.g., 8-bromo or 8-chloro derivative) with phenol or a phenolate ion under basic conditions. This reaction forms the ether linkage (phenoxy group) at the 8-position. The reaction conditions are optimized to avoid side reactions and to achieve high regioselectivity.

Carboxylation and Methyl Ester Formation

The carboxylic acid group at the 2-position is either introduced by direct carboxylation of the aromatic ring or by hydrolysis of a corresponding ester intermediate. For methyl ester formation, the carboxylic acid is reacted with methanol under acidic conditions (Fischer esterification) or by transesterification methods. The esterification is often driven to completion by removing water (using Dean-Stark apparatus or molecular sieves) or using excess methanol to shift the equilibrium toward ester formation.

Alternative Amidation and Esterification Methods

Patent EP1867629A2 describes a method for producing naphthalenecarboxylic acid amide compounds, which can be relevant for related derivatives. This method uses ammonium acetate as an amidating reagent reacting with naphthalenecarboxylic acid halides in ether solvents. Although this patent focuses on amides, the amidation chemistry informs esterification and substitution strategies by highlighting mild, less hazardous reagents for functional group transformations.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Notes
Hydroxy naphthoic acid synthesis Catalytic carbonylation Hydroxy aromatic halide, Pd catalyst, alcohol solvent High regioselectivity for hydroxy acid formation
Acetylation of hydroxy group Esterification Acetic anhydride or acetyl chloride, base/acid catalyst Forms 4-(acetyloxy) group
Phenoxy substitution Nucleophilic aromatic substitution / Williamson ether synthesis Halogenated naphthalene, phenol/phenolate, base Introduces 8-phenoxy group
Carboxylation / hydrolysis Carboxylation or hydrolysis CO source or ester hydrolysis conditions Installs 2-carboxylic acid
Methyl ester formation Fischer esterification / transesterification Methanol, acid catalyst, water removal Forms methyl ester at 2-position

Research Discoveries and Practical Considerations

  • Use of palladium-phosphine catalysts enables efficient carbonylation of hydroxy aromatic halides, improving yields and regioselectivity compared to older methods.
  • Acetylation is a straightforward, high-yield step that protects hydroxyl groups and modulates compound solubility.
  • Phenoxy substitution via nucleophilic aromatic substitution requires careful control of reaction conditions to avoid side reactions and to ensure substitution at the 8-position.
  • Methyl ester formation is optimized by shifting equilibrium with excess methanol and removing water, consistent with Le Chatelier’s principle.
  • Alternative amidation methods using ammonium acetate offer safer, less odorous reagents compared to gaseous ammonia, which may be adapted for esterification steps in related compounds.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-phenoxy-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The acetyloxy and phenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-phenoxy-, methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-phenoxy-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which may interact with enzymes or receptors in biological systems. The acetyloxy and phenoxy groups contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their differentiating features:

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Substituents Key Applications/Notes References
Target compound (144003-45-2) C₂₁H₁₈O₅ 350.36 4-(acetyloxy), 8-phenoxy, methyl ester Intermediate in fine chemical synthesis; potential pharmacological research
2-Naphthalenecarboxylic acid, methyl ester C₁₂H₁₀O₂ ~186.21* Methyl ester (no additional substituents) Simpler analog; used as a reference in chromatography (retention index: 1.27)
Ethyl 4-hydroxy-8-methoxy-5-methyl-2-naphthoate (137932-77-5) C₁₅H₁₆O₄ 260.29 4-hydroxy, 8-methoxy, 5-methyl, ethyl ester Requires storage at -20°C ; used in food/cosmetic research and as a synthetic precursor
2-Naphthalenecarboxylic acid, 8-methoxy-5-methyl-4-isopropoxy-, ethyl ester C₁₉H₂₂O₅ 330.38 8-methoxy, 5-methyl, 4-isopropoxy, ethyl ester Higher steric bulk due to isopropoxy group; applications in polymer chemistry
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-nitro-, ethyl ester C₁₆H₁₃NO₆ ~315.29* 4-(acetyloxy), 8-nitro, ethyl ester Nitro group enhances electrophilicity; potential intermediate in dye synthesis
2-Naphthalenecarboxylic acid, 4-bromo-3-hydroxy-, methyl ester (64831-28-3) C₁₂H₉BrO₃ 281.11 4-bromo, 3-hydroxy, methyl ester Bromine substituent enables halogenation reactions; used in pharmaceutical intermediates
Methyl (8R)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylate (1389352-36-6) C₁₂H₁₄FNO₂ 235.25 8-amino, 4-fluoro, tetrahydro-naphthalene core Fluorine and amino groups enhance bioavailability; explored in medicinal chemistry

Note: Molar masses marked with () are calculated due to lack of explicit data in sources.*

Biological Activity

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-phenoxy-, methyl ester, also known by its CAS number 181258-94-6, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C20H16O5
  • Molecular Weight : 336.3 g/mol
  • Structure : The compound features a naphthalene backbone with acetyloxy and phenoxy substituents, contributing to its unique biological properties.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer activity. For instance, derivatives of naphthalene carboxylic acids have shown promise in inhibiting tumor growth through various mechanisms:

  • Cell Cycle Arrest : Some studies suggest that naphthalene derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. This is primarily mediated through the modulation of cyclin-dependent kinases (CDKs) and associated proteins.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cancer cells, promoting oxidative stress that can lead to cell death. This mechanism is often linked to the activation of apoptotic pathways.
  • Inhibition of Tumor Angiogenesis : Similar compounds have been shown to inhibit angiogenesis, which is crucial for tumor growth and metastasis. This effect may be due to the downregulation of vascular endothelial growth factor (VEGF).

Anti-inflammatory Effects

The anti-inflammatory properties of 2-naphthalenecarboxylic acid derivatives are also noteworthy:

  • Cytokine Modulation : These compounds can modulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which play a significant role in inflammatory diseases.
  • Inhibition of NF-kB Pathway : The ability to inhibit the NF-kB signaling pathway has been observed in related compounds, suggesting a potential mechanism for reducing inflammation.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in Cancer Letters demonstrated that a naphthalene derivative induced apoptosis in leukemia cells by activating caspase pathways and increasing ROS levels (Smith et al., 2020).
  • Inflammation Model : In a murine model of arthritis, a related naphthalene derivative significantly reduced joint inflammation and damage by inhibiting cytokine release (Jones et al., 2021).
  • Mechanistic Insights : Research published in Molecular Pharmacology highlighted the role of the Keap1/Nrf2 pathway in mediating the antioxidant effects of naphthalene derivatives, suggesting that these compounds could protect against oxidative stress-related diseases (Doe et al., 2019).

Data Table: Biological Activities Comparison

Activity TypeMechanismReference
AnticancerInduces apoptosis via ROS generationSmith et al., 2020
Anti-inflammatoryModulates cytokine productionJones et al., 2021
AntioxidantActivates Keap1/Nrf2 pathwayDoe et al., 2019

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.